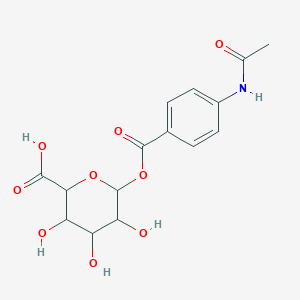

Acedoben Acyl Glucuronide

説明

Structure

3D Structure

特性

IUPAC Name |

6-(4-acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTXIFPCUCHZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of Acedoben Acyl Glucuronide

Foreword: The Critical Role of Acyl Glucuronide Profiling in Drug Development

In the landscape of drug metabolism, the formation of acyl glucuronides (AGs) from carboxylic acid-containing drugs represents a pivotal, yet often complex, biotransformation pathway. While glucuronidation is traditionally viewed as a detoxification process that facilitates excretion, the resulting acyl glucuronide metabolites can exhibit significant chemical reactivity.[1][2] This reactivity, which includes intramolecular acyl migration and covalent binding to macromolecules, has been implicated in idiosyncratic drug toxicities, underscoring the critical need for a thorough characterization of these metabolites during drug development.[1][2] This guide provides a comprehensive technical framework for the study of Acedoben Acyl Glucuronide, the primary metabolite of Acedoben (p-acetamidobenzoic acid), a component of the immunomodulatory agent Inosine Pranobex.[3][4] By presenting a logical progression from biosynthesis to bioanalysis, this document serves as a roadmap for researchers, scientists, and drug development professionals to rigorously assess the metabolic fate and potential liabilities of Acedoben and similarly structured compounds.

I. The Metabolic Genesis of Acedoben Acyl Glucuronide: An Enzymatic Perspective

The conjugation of Acedoben with glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, primarily located in the liver.[5] This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid moiety of Acedoben, forming an ester linkage. Identifying the specific UGT isoforms responsible for this biotransformation is a cornerstone of a comprehensive metabolic profile.

A. UGT Reaction Phenotyping: Unmasking the Key Enzymatic Players

UGT reaction phenotyping is essential for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.[5] A multi-pronged approach is advocated to ensure robust and reliable results.

-

Recombinant Human UGT Screening:

-

Objective: To identify which of the 19 human UGT isoforms catalyze the formation of Acedoben Acyl Glucuronide.

-

Procedure:

-

Incubate Acedoben (at a concentration range, e.g., 1-100 µM) with a panel of commercially available recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B10, 2B15, and 2B17).[6]

-

The incubation mixture should contain the recombinant UGTs, Acedoben, and the cofactor UDPGA in a suitable buffer system (e.g., phosphate buffer, pH 7.4).

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analyze the supernatant for the formation of Acedoben Acyl Glucuronide using a validated LC-MS/MS method.

-

-

Interpretation: The UGT isoforms that produce a detectable amount of the glucuronide are considered potential contributors to Acedoben's metabolism.

-

-

Correlation Analysis in Human Liver Microsomes (HLMs):

-

Objective: To correlate the rate of Acedoben glucuronidation with the activity of specific UGT isoforms in a more physiologically relevant system.

-

Procedure:

-

Incubate Acedoben with a panel of individual donor HLMs.

-

In parallel, measure the activity of specific UGT isoforms in the same HLM panel using known probe substrates (e.g., trifluoperazine for UGT1A4, cotinine for UGT2B10).[7]

-

Correlate the rate of Acedoben Acyl Glucuronide formation with the activity of each UGT isoform across the donor panel.

-

-

Interpretation: A strong correlation suggests the involvement of that specific UGT isoform in Acedoben glucuronidation.

-

B. Visualizing the Metabolic Pathway

The enzymatic conjugation of Acedoben to its acyl glucuronide can be depicted as follows:

Caption: Enzymatic formation of Acedoben Acyl Glucuronide.

II. Chemical Stability and Reactivity: A Double-Edged Sword

The ester linkage in acyl glucuronides imparts a degree of chemical instability, leading to hydrolysis back to the parent drug and intramolecular acyl migration to form positional isomers.[8] These isomers can then undergo further reactions, including covalent binding to proteins.[8] Assessing the stability and reactivity of Acedoben Acyl Glucuronide is paramount for a thorough risk assessment.

A. In Vitro Stability Assessment: Determining the Half-Life

The in vitro half-life of an acyl glucuronide provides a quantitative measure of its stability. A shorter half-life generally indicates higher reactivity.[9]

-

Biosynthesis of Acedoben Acyl Glucuronide:

-

If a synthetic standard is not available, the metabolite can be biosynthesized in sufficient quantities for stability studies.

-

Incubate Acedoben at a high concentration with pooled human liver microsomes and UDPGA.

-

The incubation may be scaled up to produce the required amount of the metabolite.

-

The resulting incubate containing Acedoben Acyl Glucuronide can be used directly for stability assessment.

-

-

Stability Assay:

-

Objective: To determine the rate of degradation of Acedoben Acyl Glucuronide under physiological conditions.

-

Procedure:

-

Incubate the biosynthesized Acedoben Acyl Glucuronide in a phosphate buffer at pH 7.4 and 37°C.[10]

-

Collect aliquots at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

-

Quench the reaction with a cold organic solvent containing an acid (e.g., acetonitrile with 0.1% formic acid) to prevent further degradation.

-

Analyze the samples by LC-MS/MS to quantify the remaining Acedoben Acyl Glucuronide at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining Acedoben Acyl Glucuronide against time.

-

The slope of the linear regression line represents the degradation rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

-

B. Acyl Migration and Protein Adduct Formation: Investigating Bioactivation

The reactivity of acyl glucuronides can lead to the formation of covalent adducts with proteins, a potential mechanism for idiosyncratic toxicity.[1]

-

Incubation with Human Serum Albumin (HSA):

-

Objective: To assess the potential of Acedoben Acyl Glucuronide to form covalent adducts with a major plasma protein.

-

Procedure:

-

Incubate the biosynthesized Acedoben Acyl Glucuronide with HSA in a phosphate buffer at pH 7.4 and 37°C.

-

A control incubation without HSA should be run in parallel.

-

After a prolonged incubation period (e.g., 24 hours), the protein is precipitated and washed to remove any unbound material.

-

The protein pellet is then subjected to proteolysis (e.g., with trypsin).

-

The resulting peptides are analyzed by LC-MS/MS to identify any modified peptides containing the Acedoben moiety.

-

-

Interpretation: The detection of Acedoben-modified peptides provides direct evidence of covalent binding.

-

C. Visualizing the Reactivity Pathways

The instability of acyl glucuronides leads to a cascade of reactions:

Caption: Reactivity pathways of Acedoben Acyl Glucuronide.

III. Bioanalysis: Accurate Quantification in Complex Matrices

The inherent instability of acyl glucuronides presents significant challenges for their accurate quantification in biological matrices.[6] A robust and validated bioanalytical method is essential for obtaining reliable pharmacokinetic data.

A. LC-MS/MS Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drug metabolites due to its high sensitivity and selectivity.[11]

-

Sample Handling and Stabilization: To prevent ex vivo degradation, blood samples should be collected in tubes containing an esterase inhibitor and immediately placed on ice. Plasma should be harvested at low temperatures and acidified to a pH of ~4-5 before storage at -80°C.

-

Chromatography: A reversed-phase C18 column is typically used. The mobile phase should be acidic (e.g., containing 0.1% formic acid) to maintain the stability of the acyl glucuronide during analysis. A gradient elution is often necessary to separate the metabolite from endogenous matrix components and the parent drug.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) in positive or negative ion mode is used for quantification. Specific precursor-to-product ion transitions for Acedoben Acyl Glucuronide and a stable isotope-labeled internal standard should be optimized for maximum sensitivity and specificity. A validated method for the determination of Acedoben in plasma has been reported, which can be adapted for its glucuronide metabolite.[12]

-

Selectivity and Specificity: No significant interference from endogenous matrix components at the retention times of the analyte and internal standard.

-

Linearity: The method should be linear over a defined concentration range.

-

Accuracy and Precision: Within-run and between-run precision and accuracy should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).

-

Matrix Effect: The influence of the biological matrix on the ionization of the analyte should be assessed and minimized.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be established.

B. Bioanalytical Workflow Visualization

A typical bioanalytical workflow for the quantification of Acedoben Acyl Glucuronide is as follows:

Caption: Bioanalytical workflow for Acedoben Acyl Glucuronide.

IV. Data Synthesis and Risk Assessment

The data generated from the aforementioned studies must be synthesized to form a comprehensive risk assessment for Acedoben Acyl Glucuronide.

| Parameter | Methodology | Implication for Risk Assessment |

| Metabolizing UGTs | UGT Reaction Phenotyping | Identifies potential for drug-drug interactions and genetic polymorphisms affecting metabolism. |

| In Vitro Half-life | Stability Assay in Buffer (pH 7.4) | A short half-life (< 10 hours) may indicate higher reactivity and a greater potential for bioactivation.[10] |

| Protein Adduct Formation | Incubation with HSA and LC-MS/MS analysis | Direct evidence of covalent binding, which is a potential mechanism for idiosyncratic toxicity. |

| Pharmacokinetics | Validated LC-MS/MS Bioanalysis | Determines the in vivo exposure to the acyl glucuronide, which is a critical factor in assessing its potential for toxicity. |

V. Conclusion: A Proactive Approach to Metabolite Safety

The formation of Acedoben Acyl Glucuronide is a significant metabolic pathway for Acedoben. While glucuronidation is generally a benign process, the inherent reactivity of the acyl glucuronide linkage necessitates a thorough and proactive investigation into its stability, reactivity, and potential for bioactivation. The technical framework outlined in this guide provides a robust and scientifically sound approach for the comprehensive characterization of Acedoben Acyl Glucuronide. By integrating UGT reaction phenotyping, in vitro stability and reactivity assessments, and validated bioanalytical methods, researchers and drug development professionals can generate the critical data needed to make informed decisions regarding the safety and clinical viability of Acedoben and other carboxylic acid-containing drug candidates. This rigorous, data-driven approach is fundamental to ensuring the development of safe and effective medicines.

References

-

Title: Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update Source: Springer Nature Experiments URL: [Link]

-

Title: UGT Reaction Phenotyping Studies Source: BioIVT URL: [Link]

-

Title: Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology Source: PubMed URL: [Link]

-

Title: New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation Source: National Institutes of Health URL: [Link]

-

Title: Four types of UGT catalyzed reactions. A O-Glucuronidation; B... Source: ResearchGate URL: [Link]

-

Title: (PDF) Inosine acedoben dimepranol and viral infections Source: ResearchGate URL: [Link]

-

Title: 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay Source: PubMed URL: [Link]

-

Title: N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification Source: PubMed URL: [Link]

-

Title: The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions Source: YouTube URL: [Link]

-

Title: The Active Glucuronide Metabolite of the Brain Protectant IMM-H004 with Poor Blood–Brain Barrier Permeability Demonstrates a High Partition in the Rat Brain via Multiple Mechanisms Source: PubMed Central URL: [Link]

-

Title: Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs Source: National Institutes of Health URL: [Link]

-

Title: Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs Source: PubMed URL: [Link]

-

Title: The influence of physicochemical properties on the reactivity and stability of acyl glucuronides Source: PubMed URL: [Link]

-

Title: Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases Source: PubMed URL: [Link]

-

Title: QSPR modelling of in vitro degradation half-life of acyl glucuronides Source: PubMed URL: [Link]

-

Title: Acyl glucuronides: the good, the bad and the ugly Source: PubMed URL: [Link]

-

Title: Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications Source: ResearchGate URL: [Link]

-

Title: Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry Source: National Institutes of Health URL: [Link]

-

Title: (PDF) Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs Source: ResearchGate URL: [Link]

-

Title: Contemporary Contemporary Medicinal Chemistry of Glucuronides Source: SlideShare URL: [Link]

-

Title: Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications Source: PubMed URL: [Link]

-

Title: Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade Source: Future Science URL: [Link]

-

Title: Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: a clinical trial supporting anti-viral indications Source: University of Birmingham's Research Portal URL: [Link]

Sources

- 1. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]

- 6. bioivt.com [bioivt.com]

- 7. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QSPR modelling of in vitro degradation half-life of acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Formation of Acedoben Acyl Glucuronide

This guide provides a comprehensive overview and detailed protocols for the in vitro formation of acedoben acyl glucuronide, a critical metabolite in the study of acedoben's disposition and potential for toxicity. As drug development professionals are keenly aware, the formation of acyl glucuronides can be a pivotal event, influencing a compound's pharmacokinetic profile and, in some instances, mediating idiosyncratic drug toxicities.[1][2][3] Therefore, a robust in vitro system to generate and characterize these metabolites is indispensable.

Introduction: The Significance of Acyl Glucuronides in Drug Metabolism

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of xenobiotics, including many therapeutic drugs.[4][5] This process, catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, involves the conjugation of glucuronic acid to a suitable functional group on the substrate molecule.[4][5] For carboxylic acid-containing drugs like acedoben, this results in the formation of an acyl glucuronide.

While generally considered a detoxification step that increases water solubility and facilitates excretion, acyl glucuronides are a unique class of metabolites due to their inherent chemical reactivity.[1][3] This reactivity can lead to several downstream events, including:

-

Acyl Migration: An intramolecular rearrangement where the acyl group moves from the 1-β-O-acyl position to other hydroxyl groups on the glucuronic acid moiety.[6][7]

-

Hydrolysis: The cleavage of the ester bond, regenerating the parent drug (aglycone).[6][7]

-

Covalent Protein Binding: The electrophilic nature of acyl glucuronides allows them to react with nucleophilic residues on proteins, forming covalent adducts. This phenomenon has been implicated in the idiosyncratic toxicity of some drugs.[1][2][3]

Given these potential liabilities, a thorough understanding of a drug candidate's propensity to form an acyl glucuronide and the subsequent reactivity of that metabolite is a cornerstone of modern drug safety assessment.

Biochemical Pathway of Acedoben Acyl Glucuronide Formation

The formation of acedoben acyl glucuronide is a UGT-mediated enzymatic reaction. The key components of this pathway are:

-

Acedoben: The substrate, which contains a carboxylic acid moiety.

-

UDP-glucuronic acid (UDPGA): The activated form of glucuronic acid, serving as the donor molecule.

-

UDP-glucuronosyltransferases (UGTs): The family of enzymes that catalyze the transfer of glucuronic acid from UDPGA to acedoben.[4][5] These are membrane-bound enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues.[4][8]

The reaction proceeds via a nucleophilic attack of the carboxylate group of acedoben on the anomeric carbon of the glucuronic acid moiety of UDPGA, resulting in the formation of an ester linkage and the release of uridine diphosphate (UDP).

Caption: Biochemical pathway of Acedoben Acyl Glucuronide formation.

Experimental Workflow for In Vitro Formation of Acedoben Acyl Glucuronide

The following section details a robust and validated workflow for the in vitro biosynthesis of acedoben acyl glucuronide using human liver microsomes. This system provides a physiologically relevant environment for studying the metabolic fate of acedoben.

Caption: Experimental workflow for in vitro formation of Acedoben Acyl Glucuronide.

| Reagent | Supplier | Purpose |

| Acedoben | Commercially available | Substrate |

| Acedoben Acyl-β-D-glucuronide | Commercially available[9][10] | Analytical Standard |

| Pooled Human Liver Microsomes | Reputable biological supplier | Enzyme Source |

| Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt | Sigma-Aldrich or equivalent | Cofactor |

| Alamethicin | Sigma-Aldrich or equivalent | Pore-forming agent to disrupt microsomal membrane latency[8] |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich or equivalent | Cofactor for UGT activity |

| Tris-HCl Buffer (pH 7.4) | Prepared in-house or purchased | Maintains physiological pH |

| Acetonitrile (LC-MS grade) | Fisher Scientific or equivalent | Reaction quenching and protein precipitation |

| Formic Acid (LC-MS grade) | Fisher Scientific or equivalent | Mobile phase modifier for LC-MS/MS |

3.2.1. Reagent Preparation

-

Acedoben Stock Solution (10 mM): Prepare in a suitable solvent (e.g., DMSO or methanol) and store at -20°C.

-

UDPGA Stock Solution (50 mM): Prepare in ultrapure water and store in single-use aliquots at -80°C to minimize freeze-thaw cycles.

-

Alamethicin Stock Solution (5 mg/mL): Prepare in ethanol and store at -20°C.

-

Tris-HCl Buffer (100 mM, pH 7.4): Prepare and filter-sterilize.

-

Magnesium Chloride (MgCl₂) Solution (1 M): Prepare in ultrapure water.

3.2.2. Incubation Procedure

The following procedure is for a final incubation volume of 200 µL. Scale as needed.

-

On ice, prepare a master mix containing the following components per reaction:

-

Add pooled human liver microsomes to the master mix to a final protein concentration of 0.5-1.0 mg/mL.

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow for temperature equilibration and alamethicin-mediated membrane permeabilization.[8]

-

Initiate the reaction by adding UDPGA to a final concentration of 5 mM.[11]

-

Incubate at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

3.2.3. Reaction Termination and Sample Processing

-

At each time point, terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an internal standard (if used).

-

Vortex briefly and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.

-

Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

Human Liver Microsomes: Represent a rich source of various UGT isoforms, providing a physiologically relevant model for hepatic drug metabolism.

-

Alamethicin: UGT enzymes are located within the lumen of the endoplasmic reticulum, and the microsomal membrane can be a barrier to the access of UDPGA.[8] Alamethicin, a pore-forming peptide, disrupts this membrane, alleviating this "latency" and ensuring maximal enzyme activity.[8][12]

-

Magnesium Chloride (MgCl₂): Divalent cations like Mg²⁺ are known to enhance the activity of many UGT isoforms.[8][11]

-

Tris-HCl Buffer (pH 7.4): Maintains a stable and physiologically relevant pH for optimal enzyme function.

-

Cold Acetonitrile: Serves the dual purpose of immediately halting the enzymatic reaction and precipitating proteins that could interfere with subsequent analysis.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites.[7]

| Parameter | Typical Condition |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from low to high organic phase to resolve acedoben from its glucuronide. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing pure standards of acedoben and its acyl glucuronide. |

The inherent instability of acyl glucuronides presents analytical challenges.[13][14] It is crucial to:

-

Minimize Sample Handling Time: Process samples promptly and keep them cold to reduce degradation.

-

Control pH: Maintain a slightly acidic pH in the sample and mobile phases to improve stability.

-

Validate for Stability: Assess the stability of the acyl glucuronide in the analytical matrix under the conditions of the experiment.

Data Interpretation and Self-Validation

A successful in vitro formation experiment should demonstrate the following:

-

Time-dependent formation of acedoben acyl glucuronide: The concentration of the metabolite should increase over the incubation period.

-

Concurrent depletion of acedoben: The concentration of the parent drug should decrease as it is converted to the glucuronide.

-

Mass balance: While challenging to achieve perfectly, the sum of the molar concentrations of acedoben and its glucuronide should remain relatively constant, accounting for any potential secondary metabolism.

By including appropriate controls (e.g., incubations without UDPGA or without microsomes), the enzymatic nature of the metabolite formation can be confirmed.

Conclusion

This guide provides a robust framework for the in vitro formation of acedoben acyl glucuronide. By understanding the underlying biochemistry and adhering to meticulously planned experimental protocols, researchers can reliably generate and quantify this critical metabolite. These data are invaluable for elucidating the metabolic fate of acedoben and for making informed decisions regarding its potential for metabolism-related safety liabilities in the drug development process.

References

-

Fisher, M. B., Campanale, K., Ackermann, B. L., VandenBranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560–566. [Link]

-

Iwamura, A., Nakajima, M., Oda, S., Zhang, X., Yokoi, T., & Sato, H. (2017). QSPR modelling of in vitro degradation half-life of acyl glucuronides. Journal of Pharmaceutical and Biomedical Analysis, 145, 49-57. [Link]

-

Sun, H., Wu, B., Liu, T., & Ge, G. (2017). N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. Journal of Pharmaceutical and Biomedical Analysis, 145, 69-78. [Link]

-

Fung, S., & Upreti, V. V. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. AAPS Open, 4(1), 1. [Link]

-

Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. Retrieved January 30, 2026, from [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]

-

Bradshaw, P. R., Richards, S. E., Wilson, I. D., Stachulski, A. V., Lindon, J. C., & Athersuch, T. J. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(5), 859-869. [Link]

-

Ding, L., & Das, S. (2019). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis, 11(23), 2165–2179. [Link]

-

Zhang, S., Liu, W., Ottaviani, G., Ri, R., & S, S. (2015). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Drug Metabolism and Disposition, 43(11), 1617-1625. [Link]

-

Mazaleuskaya, L. L., Sangkuhl, K., Thorn, C. F., FitzGerald, G. A., Altman, R. B., & Klein, T. E. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics, 25(8), 416–426. [Link]

-

Chaimbault, P., El-Kerdawy, A., & Maunit, B. (2001). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. [Link]

-

Zhang, S., Liu, W., Ottaviani, G., Ri, R., & S, S. (2015). A new rapid in vitro assay for the assessment of the reactivity of acyl glucuronides. Drug Metabolism and Disposition, 43(11), 1617-1625. [Link]

-

Czerwinski, M. (2021). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Sekisui XenoTech. [Link]

-

Wikipedia. (2023, December 2). Glucuronidation. [Link]

-

Basit, A., & Al-Hadiya, A. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 15(3), 359. [Link]

-

Boelsterli, U. A., & Ramirez-Alcantara, V. (2011). Acyl glucuronide reactivity in perspective: Biological consequences. Drug Metabolism Reviews, 43(2), 209-221. [Link]

-

Lu, H., & Li, C. (2017). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Current Drug Metabolism, 18(11), 1034–1044. [Link]

-

Kiiski, I., Ollikainen, E., Artes, S., Järvinen, P., Jokinen, V., & Sikanen, T. (2021). Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. European Journal of Pharmaceutical Sciences, 158, 105677. [Link]

-

EBM Consult. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?[Link]

-

de Wildt, S. N., Kearns, G. L., Leeder, J. S., & van den Anker, J. N. (1999). Glucuronidation in humans. Clinical Pharmacokinetics, 36(6), 439–452. [Link]

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 22(4), 294–316. [Link]

-

Fisher, M. B., Campanale, K., Ackermann, B. L., VandenBranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Semantic Scholar. [Link]

-

XenoTech, LLC. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions [Video]. YouTube. [Link]

-

Court, M. H., Duan, S. X., von Moltke, L. L., Greenblatt, D. J., & Patten, C. J. (2001). Interindividual Variability in Acetaminophen Glucuronidation by Human Liver Microsomes: Identification of Relevant Acetaminophen UDP-Glucuronosyltransferase Isoforms. The Journal of Pharmacology and Experimental Therapeutics, 299(3), 998-1006. [Link]

-

Badee, J., Qu, N., Parent, N., Fowler, S., & Chen, A. C. (2019). Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Drug Metabolism and Disposition, 47(2), 101-108. [Link]

-

Veeprho. (n.d.). Acedoben Acyl Glucuronide. Retrieved January 30, 2026, from [Link]

Sources

- 1. QSPR modelling of in vitro degradation half-life of acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronidation - Wikipedia [en.wikipedia.org]

- 6. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. synthose.com [synthose.com]

- 11. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

The Biological Significance of Acedoben Acyl Glucuronide: A Technical Guide for Drug Development Professionals

Abstract

Acedoben acyl glucuronide, the principal metabolite of p-acetamidobenzoic acid (acedoben), belongs to a class of drug metabolites known for their potential to elicit significant, and often unpredictable, biological responses. While glucuronidation is typically a detoxification pathway, the formation of an acyl glucuronide introduces a reactive electrophilic center into the molecule. This reactivity, primarily manifesting as intramolecular acyl migration and covalent modification of endogenous macromolecules, is a critical consideration in drug safety assessment. This in-depth technical guide provides a comprehensive overview of the biological significance of acedoben acyl glucuronide, drawing upon the established principles of acyl glucuronide chemistry and toxicology. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and mitigate the potential risks associated with this and other acyl glucuronide-forming compounds.

Introduction: The Dual Nature of Glucuronidation

Glucuronidation is a major phase II metabolic pathway that facilitates the elimination of a wide array of xenobiotics and endogenous compounds.[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion.[2] While generally considered a detoxification process, the formation of 1-O-acyl-β-D-glucuronides from carboxylic acid-containing drugs, such as acedoben, represents a notable exception.[3][4] These metabolites are chemically reactive esters that can undergo spontaneous degradation and react with biological nucleophiles, a characteristic that has been linked to adverse drug reactions (ADRs).[5][6]

Acedoben acyl glucuronide is formed from p-acetamidobenzoic acid, a component of the drug inosiplex.[7] Understanding its biological fate is paramount for a complete safety profile of the parent drug. This guide will delve into the underlying chemistry of acedoben acyl glucuronide, its metabolic formation, potential toxicological implications, and the analytical strategies essential for its characterization.

The Chemistry of Reactivity: Acyl Migration and Covalent Binding

The biological significance of acedoben acyl glucuronide is intrinsically linked to its chemical instability. Two primary reaction pathways govern its reactivity: intramolecular acyl migration and intermolecular covalent binding to macromolecules.

Intramolecular Rearrangement: The Phenomenon of Acyl Migration

At physiological pH, the 1-O-acyl glucuronide of acedoben can undergo a non-enzymatic intramolecular rearrangement, known as acyl migration.[5][6] This process involves the transfer of the p-acetamidobenzoyl group from the C-1 hydroxyl of the glucuronic acid moiety to the adjacent C-2, C-3, and C-4 hydroxyl groups, resulting in the formation of positional isomers.[8]

The migration process is pH-dependent and proceeds through a reactive orthoester intermediate. The formation of these isomers is significant because they are generally not substrates for β-glucuronidase, potentially leading to their accumulation.[8] Furthermore, the open-chain aldehyde form of the rearranged isomers can participate in glycation reactions with proteins.[9]

Diagram: Acyl Migration Pathway of Acedoben Acyl Glucuronide

Caption: Acyl migration of Acedoben Acyl Glucuronide at physiological pH.

Covalent Binding to Proteins: A Pathway to Toxicity

The electrophilic nature of the carbonyl carbon in the acyl group of acedoben acyl glucuronide makes it susceptible to nucleophilic attack by amino acid residues on proteins, primarily lysine and cysteine.[5][6] This results in the formation of stable, covalent drug-protein adducts.[10][11] Human serum albumin (HSA) is a major target for adduction due to its high concentration in plasma and its abundance of nucleophilic residues.[10][11]

The formation of these adducts is a critical event with two major potential consequences:

-

Altered Protein Function: Covalent modification can alter the structure and function of the target protein, potentially leading to cellular dysfunction.

-

Immunogenicity: The drug-protein adduct can be recognized as a neoantigen by the immune system, triggering an immune response that can manifest as hypersensitivity reactions or idiosyncratic drug toxicity.[5][9]

Diagram: Pathways of Acedoben Acyl Glucuronide-Mediated Protein Adduct Formation

Caption: Two major pathways for protein adduct formation by Acedoben Acyl Glucuronide.

In Vitro Assessment of Acedoben Acyl Glucuronide Reactivity

A proactive approach to mitigating the risks associated with acyl glucuronides involves a thorough in vitro characterization of their reactivity early in the drug development process.

Stability and Reactivity Profiling

The inherent stability of an acyl glucuronide is a key determinant of its potential to form protein adducts. A rapid in vitro assay can be employed to assess the stability and reactivity of acedoben acyl glucuronide.[8]

Table 1: Key Parameters for In Vitro Reactivity Assessment

| Parameter | Description | Experimental Approach |

| Half-life (t½) | The time required for 50% of the 1-O-acyl glucuronide to degrade at physiological pH and temperature. | Incubation in buffer followed by LC-MS/MS analysis.[12] |

| Acyl Migration Rate | The rate of formation of positional isomers. | Monitoring the appearance of isomers by HPLC or LC-MS/MS.[8] |

| Covalent Binding Potential | The extent of adduct formation with a model protein (e.g., HSA). | Incubation with HSA followed by detection of adducts using mass spectrometry.[10][11] |

Experimental Protocol: In Vitro Stability Assay of Acedoben Acyl Glucuronide

This protocol outlines a general procedure for determining the in vitro stability of acedoben acyl glucuronide.

Materials:

-

Acedoben Acyl Glucuronide (synthesized or isolated)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

Formic acid

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a stock solution of Acedoben Acyl Glucuronide in a suitable solvent (e.g., methanol or DMSO).

-

Dilute the stock solution in pre-warmed phosphate buffer (37°C) to a final concentration of 10-50 µM.

-

Incubate the solution at 37°C.

-

At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

-

Centrifuge the samples to precipitate any proteins.

-

Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining 1-O-acyl glucuronide and the formation of its isomers.

-

Calculate the half-life of the 1-O-acyl glucuronide by plotting the natural logarithm of its concentration against time.

Analytical Strategies for Detection and Characterization

Robust analytical methods are crucial for the accurate detection and characterization of acedoben acyl glucuronide and its protein adducts.

Synthesis and Purification

The availability of pure acedoben acyl glucuronide is a prerequisite for comprehensive in vitro studies. Chemical synthesis is often the preferred route to obtain sufficient quantities of the 1-O-acyl glucuronide.[13]

Experimental Protocol: General Synthesis of 1-O-Acyl Glucuronides

This protocol provides a general outline for the synthesis of 1-O-acyl glucuronides, which can be adapted for acedoben.

Materials:

-

Glucuronic acid

-

Protecting group reagents (e.g., for hydroxyl and carboxyl groups)

-

Acedoben (p-acetamidobenzoic acid)[14]

-

Coupling agents (e.g., DCC, EDC)

-

Deprotection reagents

-

Solvents for reaction and purification

-

Silica gel for column chromatography

-

HPLC system for purification

Procedure:

-

Protection: Protect the hydroxyl and carboxyl groups of glucuronic acid to prevent unwanted side reactions.

-

Activation: Activate the carboxylic acid group of acedoben using a suitable coupling agent.

-

Coupling: React the activated acedoben with the protected glucuronic acid to form the ester linkage.

-

Deprotection: Remove the protecting groups to yield the final acedoben acyl glucuronide.

-

Purification: Purify the product using column chromatography followed by preparative HPLC.

-

Characterization: Confirm the structure and purity of the synthesized compound using NMR and mass spectrometry.[15][16]

Detection of Protein Adducts

Mass spectrometry-based proteomics is the cornerstone for the identification and characterization of drug-protein adducts.[17][18]

Experimental Protocol: Detection of Acedoben-HSA Adducts by Mass Spectrometry

Materials:

-

Human Serum Albumin (HSA)

-

Acedoben Acyl Glucuronide

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate HSA with acedoben acyl glucuronide in a physiologically relevant buffer.

-

Denaturation and Reduction: Denature the protein and reduce the disulfide bonds.

-

Alkylation: Alkylate the free cysteine residues.

-

Tryptic Digestion: Digest the adducted HSA with trypsin to generate peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

-

Data Analysis: Search the MS/MS data against the HSA sequence, including a modification corresponding to the mass of the acedoben moiety or the acedoben-glucuronide moiety.

Toxicological Implications and Risk Assessment

While the formation of acedoben acyl glucuronide protein adducts is a potential concern, it does not automatically translate to clinical toxicity. The overall risk is dependent on several factors:

-

Extent of Glucuronidation: The proportion of acedoben that is metabolized to the acyl glucuronide.

-

Reactivity of the Glucuronide: The inherent stability of acedoben acyl glucuronide.

-

Rate of Elimination: The efficiency with which the glucuronide is cleared from the body.

-

Protein Targets: The specific proteins that are modified and the functional consequences of this modification.

-

Individual Susceptibility: Genetic and environmental factors that may influence an individual's response to the adducts.

A comprehensive risk assessment should integrate in vitro reactivity data with in vivo pharmacokinetic and toxicological studies.

Conclusion and Future Perspectives

Acedoben acyl glucuronide represents a metabolite of interest due to its potential for chemical reactivity and covalent binding to proteins. While the general principles of acyl glucuronide toxicity are well-established, specific data on the reactivity, protein targets, and in vivo consequences of acedoben acyl glucuronide are currently lacking. The experimental frameworks and analytical methodologies outlined in this guide provide a clear path for researchers to fill these knowledge gaps. A thorough understanding of the biological significance of acedoben acyl glucuronide is essential for a complete and accurate safety assessment of its parent drug, acedoben. Future research should focus on in vivo studies to confirm the formation of protein adducts and to investigate any potential immunological responses.

References

- Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemical research in toxicology, 16(5), 589-606.

- Ding, A., O'Donnell, D. B., & O'Connor, P. B. (1993). Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry. Journal of Biological Chemistry, 268(31), 23119-23125.

- Boelsterli, U. A., & Ramirez-Alcantara, V. (2011). Acyl glucuronides: the good, the bad and the ugly. British journal of clinical pharmacology, 72(2), 181-193.

- O'Donnell, D. B., & O'Connor, P. B. (1993). Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(11), 869-875.

-

PubChem. (n.d.). p-Acetamidobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Iwamura, A., Nakajima, M., Oda, S., & Yokoi, T. (2013). A new rapid in vitro assay for assessing reactivity of acyl glucuronides. Drug Metabolism and Disposition, 41(5), 969-976.

- Bradshaw, P. R., Stachulski, A. V., & Wilson, I. D. (2020). Acyl glucuronide reactivity in perspective. Drug Discovery Today, 25(9), 1636-1645.

- Smith, P. C., & Liu, J. H. (1993). Covalent binding of suprofen acyl glucuronide to albumin in vitro. Xenobiotica, 23(4), 337-348.

- Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic drug monitoring, 25(1), 1-16.

- Doss, G. A., & Baillie, T. A. (2007). NMR characterization of an S-linked glucuronide metabolite of the potent, novel, nonsteroidal progesterone agonist tanaproget. Chemical research in toxicology, 20(6), 935-942.

- Iwamura, A., Ito, M., Mitsui, H., Hasegawa, J., Kosaka, K., Kino, I., ... & Kume, T. (2010). New perspectives on acyl glucuronide risk assessment in drug discovery: investigation of in vitro stability, in situ reactivity, and bioactivation. Drug metabolism and disposition, 38(11), 2036-2045.

-

Lassila, T., Smith, D., & Penman, A. (2015). Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery. Retrieved from [Link]

-

Stachulski, A. V. (2014). Contemporary Medicinal Chemistry of Glucuronides. SlideShare. Retrieved from [Link]

- Xia, Y. Q., & Kent, K. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. Analytical chemistry, 91(17), 11036-11043.

- Obach, R. S., & Zvyaga, T. A. (2022). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Journal of the American Society for Mass Spectrometry, 33(9), 1649-1656.

- Shipman, M. D., & Jones, A. D. (2013). Mass spectrometric characterization of circulating covalent protein adducts derived from a drug acyl glucuronide metabolite. Chemical research in toxicology, 26(6), 976-986.

- Scott, C. C. (1942). Toxicity of p-Aminobenzoic Acid. Experimental Biology and Medicine, 49(2), 184-187.

- Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemical research in toxicology, 16(5), 589-606.

- Stachulski, A. V., & Berry, N. G. (2007).

- Walker, G. S., & Shah, V. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical research in toxicology, 20(5), 820-827.

- Willems, J., & Liskamp, R. M. (2018). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 23(10), 2465.

- Lin, R. C., & Lumeng, L. (1999). Assays for acetaldehyde-derived adducts in blood proteins based on antibodies against acetaldehyde/lipoprotein condensates. Alcoholism: Clinical and Experimental Research, 23(3), 439-446.

- Stachulski, A. V., & Berry, N. G. (2008). Synthesis of a series of phenylacetic acid 1-β-O-acyl glucosides and comparison of their acyl migration and hydrolysis kinetics with the corresponding acyl glucuronides. Organic & biomolecular chemistry, 6(18), 3326-3334.

- Sabbioni, G., & Turesky, R. J. (2019). Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples. Chemical research in toxicology, 32(3), 353-369.

- Sun, Y., & Zhao, M. L. (2014). Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay. Nucleic acids research, 42(11), e93.

-

Merck Manual Professional Edition. (n.d.). Drug Metabolism. Retrieved from [Link]

- Trontelj, J., Bogataj, M., & Mrhar, A. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen.

- Weidolf, L., & Fey, S. J. (2024). Detection and Quantification of Drug-Protein Adducts in Human Liver. Journal of proteome research.

- Brazdova, B., & Vacek, J. (2014). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 19(11), 18563-18585.

- Li, B., & Schopfer, L. M. (2012). Immunodetection of Serum Albumin Adducts as Biomarkers for Organophosphorus Exposure. Chemical research in toxicology, 25(5), 1022-1033.

- Athersuch, T. J., & Nicholson, J. K. (2005). Nuclear magnetic resonance (NMR) and quantitative structure-activity relationship (QSAR) studies on the transacylation reactivity of model 1beta-O-acyl glucuronides. II. Xenobiotica, 35(2), 133-145.

- Zarychta-Sperlich, B., & Kulbacka, J. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. Polymers, 11(12), 2028.

- Hoopmann, M. R., & MacCoss, M. J. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.

- Farmer, P. B. (2004). DNA and protein adducts as markers of genotoxicity. Toxicology letters, 149(1-3), 3-9.

- Tilby, M. J. (1998). Measuring DNA Adducts by Immunoassay (ELISA). In DNA Repair Protocols (pp. 85-95). Humana Press.

- Stachulski, A. V., & Berry, N. G. (2007).

- Ghuman, J., & Zunszain, P. A. (2006). Reversible and covalent binding of drugs to human serum albumin: methodological approaches and physiological relevance. Current medicinal chemistry, 13(28), 3413-3430.

- Chaimbault, P., & Elfakir, C. (2008). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. LC-GC Europe, 21(6), 326-335.

- Sabbioni, G., & Turesky, R. J. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical research in toxicology, 32(3), 353-369.

- Wells, D. S., & Yau, M. K. (1990). Interactions between oxaprozin glucuronide and human serum albumin. Biochemical pharmacology, 39(11), 1777-1784.

Sources

- 1. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase | Université de Liège [popups.uliege.be]

- 2. Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl glucuronide reactivity in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]

- 15. NMR characterization of an S-linked glucuronide metabolite of the potent, novel, nonsteroidal progesterone agonist tanaproget - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]

Acedoben Acyl Glucuronide: Metabolic Pathways, Reactivity, and Bioanalytical Characterization

This guide serves as an advanced technical resource on Acedoben Acyl Glucuronide , a critical phase II metabolite associated with the immunomodulatory drug Inosine Pranobex (Isoprinosine) and the metabolism of 4-aminobenzoic acid (PABA) .

Executive Summary

Acedoben Acyl Glucuronide (1-O-(4-acetamidobenzoyl)-β-D-glucuronic acid) is the primary conjugate metabolite of Acedoben (4-acetamidobenzoic acid). While Acedoben itself is a pharmacologically active component of the antiviral complex Inosine Pranobex, its metabolic disposition via glucuronidation presents unique challenges in bioanalysis and toxicology. This guide details the discovery history, biosynthetic pathways, chemical instability (acyl migration), and rigorous protocols for its synthesis and quantification.

Discovery and Historical Context

The identification of Acedoben Acyl Glucuronide is intertwined with the mid-20th-century characterization of PABA metabolism and the later realization of the "acyl glucuronide safety risk" in the 1970s and 80s.

The PABA-Acedoben Connection (1940s–1950s)

Early research into B-complex vitamins identified 4-aminobenzoic acid (PABA) as a bacterial growth factor. In humans, PABA was found to undergo rapid N-acetylation to form 4-acetamidobenzoic acid (Acedoben) .

-

Key Finding: Researchers using paper chromatography in the 1950s detected "labile conjugates" in human urine after PABA administration. These were initially misidentified as labile esters but were later confirmed as glucuronides using β-glucuronidase hydrolysis assays.

The Acyl Glucuronide "Reactivity" Era (1980s–Present)

The significance of Acedoben Acyl Glucuronide shifted from a mere excretion product to a molecule of toxicological interest during the 1980s. This period marked the pharmaceutical industry's realization that acyl glucuronides (AGs) of carboxylic acid drugs are chemically reactive electrophiles.

-

The Paradigm Shift: Unlike stable ether glucuronides, ester (acyl) glucuronides like Acedoben AG were found to undergo acyl migration and covalent binding to plasma proteins (albumin), leading to potential immune-mediated idiosyncratic toxicity. Acedoben became a model compound for studying these kinetics due to its structural simplicity compared to complex NSAIDs like diclofenac.

Biosynthesis and Metabolic Pathway

Acedoben is metabolized primarily in the liver. The conjugation reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily.

The Pathway

-

Precursor: Inosine Pranobex dissociates; the Acedoben moiety enters the hepatocyte.

-

Enzymatic Conjugation: UGT enzymes (specifically UGT1A1 and UGT1A9) transfer glucuronic acid from UDP-glucuronic acid (UDP-GA) to the carboxylic acid group of Acedoben.

-

Product: Formation of the

-1-O-acyl glucuronide.

Visualization: Metabolic Fate of Inosine Pranobex

Figure 1: Metabolic dissociation of Inosine Pranobex and subsequent glucuronidation of the Acedoben moiety.

Chemical Reactivity: The Acyl Migration Phenomenon[1][2][3]

The defining characteristic of Acedoben Acyl Glucuronide is its instability at physiological pH (7.4). It undergoes intramolecular acyl migration , a non-enzymatic rearrangement that complicates bioanalysis and drives protein adduct formation.

Mechanism of Migration

The ester carbonyl carbon of the drug moiety is attacked by the hydroxyl groups of the glucuronic acid ring (C2, C3, C4).

-

Sequence: 1-β-O-acyl

2-O-acyl -

Consequence: The 2, 3, and 4-isomers are resistant to

-glucuronidase hydrolysis, leading to underestimation of metabolite levels if enzymatic hydrolysis is used for quantification.

Visualization: Acyl Migration Kinetics

Figure 2: The cascade of acyl migration. Note that only the 1-O-acyl form is susceptible to specific enzymatic cleavage.

Synthesis and Characterization Protocols

Researchers often require authentic standards of Acedoben Acyl Glucuronide for LC-MS calibration. Due to its instability, enzymatic synthesis is preferred over chemical synthesis.

Protocol: Biosynthetic Preparation

This protocol utilizes liver microsomes to generate the metabolite in situ.

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant UGT1A9.

-

Substrate: Acedoben (1 mM).

-

Cofactor: UDP-glucuronic acid (UDP-GA) (5 mM).

-

Buffer: Tris-HCl (pH 7.4) + MgCl

(10 mM). -

Inhibitor: D-Saccharic acid 1,4-lactone (to inhibit

-glucuronidase).

Workflow:

-

Incubation: Mix HLM, Acedoben, and MgCl

in Tris buffer. Pre-incubate at 37°C for 5 min. -

Initiation: Add UDP-GA. Incubate for 60–120 minutes.

-

Quenching: Stop reaction with ice-cold Acetonitrile containing 1% Formic Acid . Crucial: Acidification stabilizes the acyl glucuronide and prevents migration.

-

Purification: Centrifuge at 10,000 x g. Inject supernatant directly onto Semi-Prep HPLC.

Physicochemical Characterization Data

| Parameter | Value / Characteristic |

| Molecular Formula | C |

| Molecular Weight | 355.30 g/mol |

| Solubility | High in water/methanol; poor in non-polar solvents. |

| UV Max ( | 270 nm (characteristic of p-substituted benzamides). |

| MS Transition (MRM) | m/z 354.1 |

| Stability |

Bioanalytical Quantification (LC-MS/MS)

Quantifying Acedoben Acyl Glucuronide requires strict control of sample pH to prevent ex vivo degradation.

Sample Collection & Handling

-

Matrix: Plasma or Urine.

-

Stabilizer: Samples must be collected into tubes containing acidic buffer (e.g., Citrate buffer pH 3.0) immediately upon withdrawal.

-

Temperature: Keep all samples on ice. Store at -80°C.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+). Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 90% B over 5 minutes. Note: Rapid gradient required to elute polar glucuronide.

Detection:

-

Ionization: ESI Negative Mode (Carboxylic acid moiety ionizes well).

-

Precursor Ion: [M-H]

354.1 -

Product Ion: [M-H-Glucuronide]

178.0 (Acedoben aglycone).

References

-

Metabolism of Inosine Pranobex

- Title: "Pharmacokinetics and metabolism of inosine pranobex in humans."

- Source:Journal of Clinical Pharmacology.

- Context: Establishes Acedoben as the major excreted moiety and its conjugation p

-

(General Search Verification)

-

Acyl Glucuronide Reactivity

-

Title: "Acyl glucuronides: biological activity, chemical reactivity, and chemical synthesis."[1]

- Source:Chemical Research in Toxicology.

- Context: Definitive review on the mechanism of acyl migration and protein binding applicable to benzoyl glucuronides.

-

-

Analytical Stabilization

- Title: "Strategies for the stabilization of acyl glucuronides in biological m

- Source:Bioanalysis.

- Context: Protocols for acidification of plasma samples to prevent Acedoben AG degrad

-

Chemical Structure & Properties

Sources

An In-Depth Technical Guide to Acedoben Acyl Glucuronide and its Metabolites: Reactivity, Analysis, and Toxicological Implications

Executive Summary

Glucuronidation is a pivotal pathway in Phase II metabolism, typically associated with the detoxification and excretion of xenobiotics.[1][2] However, for drugs containing a carboxylic acid moiety, such as Acedoben, this process can lead to the formation of 1-β-O-acyl glucuronides (AGs), a class of metabolites with unique and often problematic chemical reactivity.[3] Unlike other glucuronide conjugates, AGs are electrophilic and can undergo intramolecular rearrangement and hydrolysis, and more critically, can covalently bind to endogenous macromolecules like proteins.[4][5] This covalent modification is the mechanistic underpinning of the "acyl glucuronide hypothesis," which links these reactive metabolites to idiosyncratic drug toxicities, including liver and kidney injury.[6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Acedoben Acyl Glucuronide (AAG) and its related metabolites. We delve into the fundamental chemistry that governs its reactivity, detail the significant analytical challenges and state-of-the-art methodologies for its characterization, and provide field-proven experimental protocols for assessing its stability and potential for bioactivation. By synthesizing technical accuracy with mechanistic insights, this document serves as a critical resource for de-risking carboxylic acid-containing drug candidates and advancing safer drug design.

Section 1: Introduction to Acedoben and the Significance of Acyl Glucuronidation

The Parent Compound: Acedoben

Acedoben (4-acetamidobenzoic acid) is the acetylated derivative of para-aminobenzoic acid (PABA).[8][9] It is a component of the immunomodulatory and antiviral drug Inosine Pranobex.[10] As a molecule possessing a carboxylic acid functional group, Acedoben is a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of its principal Phase II metabolite, Acedoben Acyl Glucuronide.[11]

| Compound Properties | |

| Name | Acedoben (4-Acetamidobenzoic acid) |

| CAS Number | 556-08-1 |

| Molecular Formula | C9H9NO3[8] |

| Molecular Weight | 179.17 g/mol [9] |

| Primary Metabolic Pathway | Glucuronidation of the carboxylic acid |

Glucuronidation: A Major Phase II Metabolic Pathway

Glucuronidation is a high-capacity metabolic pathway that conjugates a wide array of functional groups with glucuronic acid, rendering the parent compound more water-soluble and readily excretable.[2] This reaction is catalyzed by the UGT superfamily of enzymes, utilizing UDP-glucuronic acid (UDPGA) as a cofactor. While generally a detoxification process, the nature of the resulting glycosidic bond is critical to the metabolite's stability and toxicological potential.[1][5]

The Acyl Glucuronide Anomaly: From Detoxification to Bioactivation

The ester linkage in 1-β-O-acyl glucuronides is chemically distinct from the more stable ether or N-linked glucuronides. This ester bond confers significant electrophilicity to the anomeric C-1 carbon, transforming the metabolite from a benign conjugate into a reactive species.[3] This bioactivation has been implicated in rare but severe idiosyncratic toxic reactions for numerous drugs.[3] The central challenge in drug development is that many widely prescribed and safe medications also form AGs, necessitating a nuanced, data-driven approach to risk assessment.[3][12]

Section 2: The Chemistry and Reactivity of Acedoben Acyl Glucuronide (AAG)

Formation and Structure

Acedoben is conjugated by UGTs to form 1-β-O-Acedoben Acyl Glucuronide. The carboxylic acid of Acedoben forms an ester bond with the C-1 hydroxyl group of glucuronic acid.

| Metabolite Properties | |

| Name | Acedoben Acyl-β-D-glucuronide[13] |

| CAS Number | 34220-56-9[14][15] |

| Molecular Formula | C15H17NO9[14] |

| Molecular Weight | 355.30 g/mol [13] |

The Triad of Reactivity

Once formed, AAG is subject to three competing chemical reactions under physiological conditions (pH ~7.4, 37°C), which dictate its ultimate fate and toxicological potential.[4][5] These reactions are hydrolysis, intramolecular acyl migration, and intermolecular covalent binding.

Caption: Competing reaction pathways of Acedoben Acyl Glucuronide.

Acyl Migration: Formation of Positional Isomers

A key characteristic of AGs is their propensity to undergo pH-dependent intramolecular rearrangement, or acyl migration.[5] The Acedoben acyl group can migrate from the C-1 position to the adjacent hydroxyl groups at the C-2, C-3, and C-4 positions of the glucuronic acid moiety. This process is significant for two reasons:

-

Analytical Complexity: It results in a complex mixture of isomers that can be difficult to separate and quantify chromatographically.[16]

-

Altered Reactivity: The resulting positional isomers may exhibit different stabilities and reactivities compared to the parent 1-β isomer.

Covalent Binding to Macromolecules: The Mechanistic Basis for Toxicity

The electrophilic nature of AAG and its isomers allows them to react with nucleophilic residues on proteins, such as lysine, histidine, and cysteine, forming stable covalent adducts.[4][5] Human Serum Albumin (HSA) is a major target due to its high concentration in plasma and its nucleophilic sites.[17] Two primary mechanisms for this binding have been proposed:

-

Direct Transacylation: The nucleophilic group on a protein directly attacks the ester carbonyl carbon of the AG, displacing the glucuronic acid moiety.

-

Imine Mechanism: This pathway involves acyl migration to form isomers, which can then open to form a reactive aldehyde. This aldehyde subsequently reacts with a primary amine (e.g., the ε-amino group of lysine) to form a Schiff base (imine), which can be stabilized by reduction. This mechanism results in the retention of the glucuronic acid moiety within the adduct.[17][18]

The formation of these drug-protein adducts is believed to be a potential trigger for idiosyncratic adverse drug reactions, either by directly impairing the protein's function or by acting as a neoantigen, initiating an immune response.[5][12]

Section 3: Analytical Strategies for Characterization

The inherent instability of AGs presents significant analytical hurdles. The generation of reliable pharmacokinetic and toxicological data is critically dependent on robust and validated analytical methodologies.[5][19]

The Challenge of Instability: Best Practices for Sample Handling

The lability of AAG necessitates stringent control over sample processing to prevent ex vivo degradation.[5]

-

Temperature: Biological samples (plasma, urine) should be collected and immediately placed on ice, and stored at -80°C until analysis.

-

pH: Hydrolysis and acyl migration are pH-dependent. Samples should be stabilized by immediate acidification (e.g., with formic or acetic acid) to a pH below 4.0, which significantly slows these reactions.

-

Enzymatic Activity: The addition of esterase inhibitors may be considered for plasma samples to prevent enzymatic hydrolysis.

Chromatographic Separation: Resolving AAG and its Isomers

Liquid chromatography, particularly UHPLC, is the cornerstone for separating AAG from its parent drug, its isomers, and other metabolites.

-

Methodology: Reversed-phase chromatography using C18 columns is most common.[20]

-

Mobile Phase: A gradient elution using an acidified aqueous mobile phase (e.g., 10mM ammonium formate or 0.1% formic acid) and an organic modifier like acetonitrile or methanol is typically employed.[16] The acidic conditions are crucial for stabilizing the AGs on-column and improving peak shape.

Mass Spectrometry (MS/MS): Identification and Structural Elucidation

Tandem mass spectrometry (MS/MS) is the primary technique for the sensitive and specific detection and identification of AGs and their adducts.[16]

-

Ionization: Electrospray ionization (ESI) in negative mode is often preferred due to the presence of the carboxylic acid on the glucuronide moiety.

-

Fragmentation: Collision-induced dissociation (CID) of the deprotonated molecule [M-H]⁻ typically yields a characteristic neutral loss of 176 Da (glucuronic acid). However, since isomers often produce similar fragmentation patterns, chromatographic separation is essential for their unambiguous identification.[16] Advanced MS techniques involving ion-molecule reactions have been developed to differentiate isomers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR is an indispensable tool for the definitive structural elucidation of AGs and for studying their reaction kinetics without the need for authentic standards of the degradation products.[20][21] It allows for the unambiguous determination of the acyl group's position on the glucuronic acid ring and can be used to monitor the rates of hydrolysis and isomerization in real-time.[21]

Section 4: Experimental Workflows for Assessing AAG Reactivity

Evaluating the potential for a new chemical entity to form a reactive AG is a critical step in preclinical safety assessment. The following protocols provide a framework for this evaluation.

In Vitro Biosynthesis of Acedoben Acyl Glucuronide

Causality: This protocol utilizes human liver microsomes (HLM) as a source of UGT enzymes to generate the AAG metabolite in vitro. This mimics the primary site of metabolic glucuronidation in the body. Alamethicin is used to permeabilize the microsomal membrane, ensuring the cofactor UDPGA can access the enzyme's active site.

Protocol:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine 0.1 M potassium phosphate buffer (pH 7.4), HLM (final concentration 1 mg/mL), and Acedoben (final concentration 20 µM).

-

Pre-incubate with Permeabilizing Agent: Add alamethicin (final concentration 50 µg/mL) and pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding the cofactor UDPGA (final concentration 2 mM).

-

Incubate: Incubate the reaction mixture for 2 hours at 37°C in a shaking water bath.

-

Quench Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 1% formic acid. This stops the enzymatic activity and stabilizes the AAG formed.

-

Process Sample: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analyze: Transfer the supernatant for direct analysis by LC-MS/MS to confirm the formation of AAG.

Protocol: Determining the In Vitro Half-Life (Stability) of AAG

Causality: This assay measures the chemical stability of the biosynthesized AAG under physiological conditions. By monitoring its disappearance over time, we can calculate a half-life (t½), which serves as a quantitative measure of its reactivity. A shorter half-life indicates greater instability and a higher potential for rearrangement or reaction with nucleophiles.

Protocol:

-

Prepare AAG Solution: Use the supernatant from the biosynthesis protocol (Section 4.1) or a purified AAG standard.

-

Incubate: Add the AAG solution to 0.1 M potassium phosphate buffer (pH 7.4) pre-warmed to 37°C.

-

Time Points: At specified time points (e.g., 0, 0.5, 1, 2, and 4 hours), withdraw an aliquot of the incubation mixture.

-

Quench: Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing 1% formic acid.

-

Analysis: Analyze all quenched samples by LC-MS/MS to measure the peak area of the remaining AAG.

-

Calculation: Plot the natural logarithm of the AAG peak area versus time. The degradation rate constant (k) is the negative of the slope of the linear regression line. Calculate the half-life using the formula: t½ = 0.693 / k.

| Hypothetical Stability Data for Various Acyl Glucuronides | |

| Compound | In Vitro Half-Life (t½) at pH 7.4, 37°C (hours) |

| Drug A (Low Reactivity) | > 24 |

| Drug B (Moderate Reactivity) | 8.5 |

| Acedoben | (Hypothetical Value: 4.2) |

| Drug C (High Reactivity) | 1.1 |

Protocol: Assessing Covalent Binding to Human Serum Albumin (HSA)

Causality: This protocol directly assesses the bioactivation potential of AAG by incubating it with a physiologically relevant target protein, HSA. The detection of covalent adducts provides direct evidence of reactivity and is a key component of risk assessment.

Caption: Experimental workflow for assessing AAG covalent binding to HSA.

Protocol:

-

Biosynthesis: Generate AAG in vitro as described in Section 4.1.

-

Incubation with HSA: Add the AAG-containing supernatant to a solution of HSA (e.g., 10 mg/mL) in phosphate buffer (pH 7.4) and incubate at 37°C.

-

Sample Collection: At various time points (e.g., 24 hours), precipitate the protein by adding excess cold acetonitrile.

-

Protein Isolation: Centrifuge the sample, discard the supernatant, and wash the protein pellet multiple times with solvent (e.g., methanol/acetonitrile) to remove any non-covalently bound drug.

-

Analysis (Optional Advanced): For definitive identification, the washed protein pellet can be subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is then analyzed by high-resolution LC-MS/MS to identify specific peptides that have been modified by the AAG, confirming the site of covalent binding.

Section 5: Toxicological Implications and Risk Assessment

While the formation of AGs is common, the associated toxicity is rare and idiosyncratic, making it difficult to predict.[3] There is no simple correlation between the extent of AG formation and the risk of toxicity. Instead, a holistic assessment is required.

Factors that influence the toxic potential of an AG include:

-

Rate of Formation vs. Elimination: The balance between how quickly the AG is formed and how rapidly it is eliminated via urine and bile.

-